molecular formula C11H10N2O B3051807 1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde CAS No. 3614-77-5

1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde

Cat. No. B3051807
Key on ui cas rn: 3614-77-5
M. Wt: 186.21 g/mol
InChI Key: LLDGJLXKKIAYBN-UHFFFAOYSA-N
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Patent
US04065561

Procedure details

A mixture of 1-methyl-5-(3-pyridyl) pyrrole-2-carboxaldehyde (8.0 g, 43 mmoles), hydrazine hydrate (8.0 g, 160 mmoles) and potassium hydroxide (10.6 g of 85% pellets) in 80 ml triethyleneglycol is stirred at 125° L C for 75 min. during which time vigorous evolution of gas is observed. The temperature is then increased to 175° C and stirring continued until evolution of gas ceases. After cooling, the reaction mixture is extracted with 3 × 50 ml portions of diethyl ether. The combined ether layers are dried (anhydrous magnesium sulfate) and removed under vacuum. Fractional vacuum distillation of the residue provides the pure product.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)=[CH:5][CH:4]=[C:3]1[CH:13]=O.O.NN.[OH-].[K+]>C(O)COCCOCCO>[CH3:1][N:2]1[C:3]([CH3:13])=[CH:4][CH:5]=[C:6]1[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CN1C(=CC=C1C=1C=NC=CC1)C=O
Name
Quantity
8 g
Type
reactant
Smiles
O.NN
Name
Quantity
10.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(COCCOCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
is stirred at 125° L C for 75 min. during which time vigorous evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with 3 × 50 ml portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layers are dried (anhydrous magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
Fractional vacuum distillation of the residue
CUSTOM
Type
CUSTOM
Details
provides the pure product

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
Smiles
CN1C(=CC=C1C)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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